1-(3-Methoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine
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Overview
Description
1-(3-Methoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a methyl group, and a dimethylpropan-1-amine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methoxy-2-methylphenol with a suitable alkylating agent, followed by amination to introduce the amine group. The reaction conditions often require the use of strong bases and solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(3-Methoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-2-methylphenyl)-2-methylpropan-1-one: This compound shares a similar structure but lacks the dimethylpropan-1-amine moiety.
2-Methoxy-3-methylphenol: Another related compound with a simpler structure, lacking the amine and dimethyl groups.
Uniqueness
1-(3-Methoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(3-methoxy-2-methylphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-9-10(12(14)13(2,3)4)7-6-8-11(9)15-5/h6-8,12H,14H2,1-5H3 |
InChI Key |
APMCKLHVUNBUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(C(C)(C)C)N |
Origin of Product |
United States |
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